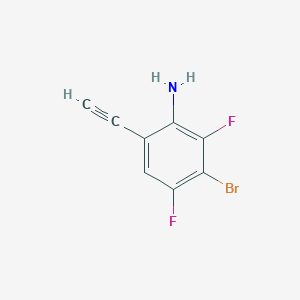

3-Bromo-6-ethynyl-2,4-difluoroaniline

Description

Propriétés

IUPAC Name |

3-bromo-6-ethynyl-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBVCMBEIRVMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1N)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethynyl-2,4-difluoroaniline typically involves multi-step organic reactions. One common method starts with the bromination of 2,4-difluoroaniline to introduce the bromine atom at the 3-position. This is followed by a Sonogashira coupling reaction to introduce the ethynyl group at the 6-position. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of 3-Bromo-6-ethynyl-2,4-difluoroaniline may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-ethynyl-2,4-difluoroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger conjugated systems.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Copper Co-catalysts: Often used in conjunction with palladium catalysts.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce extended conjugated systems .

Applications De Recherche Scientifique

3-Bromo-6-ethynyl-2,4-difluoroaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-ethynyl-2,4-difluoroaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine and difluoro substituents can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- The ethynyl group in 3-Bromo-6-ethynyl-2,4-difluoroaniline distinguishes it from simpler halogenated anilines, enabling applications in Sonogashira or click chemistry .

- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic substitutions compared to chlorine analogs (e.g., 5-Chloro-2,4-difluoroaniline) .

Physical Properties

Table 3: Physical Property Comparison

Insights :

- Limited data exist for the target compound’s physical properties, but its ethynyl group likely reduces polarity compared to non-ethynyl analogs, affecting solubility .

- Fluorinated anilines generally exhibit lower melting points due to reduced symmetry .

Activité Biologique

3-Bromo-6-ethynyl-2,4-difluoroaniline is an organic compound characterized by its unique molecular structure, which includes bromine, ethynyl, and difluoro substituents on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula of 3-Bromo-6-ethynyl-2,4-difluoroaniline is CHBrFN. Its synthesis typically involves multi-step organic reactions, including bromination and Sonogashira coupling, which allows for the introduction of the ethynyl group at the 6-position of the aniline derivative.

The biological activity of 3-Bromo-6-ethynyl-2,4-difluoroaniline is believed to stem from its ability to interact with specific molecular targets. The ethynyl group can engage in π-π interactions with aromatic systems, while the bromine and difluoro substituents may modulate the compound's electronic properties, affecting its binding affinity and reactivity with biological targets.

Anticancer Potential

Recent studies have explored the compound's role as a GCN2 inhibitor. GCN2 (General Control Nonderepressible 2) is a kinase involved in cellular stress responses and has been implicated in cancer cell survival. In vitro studies demonstrated that 3-Bromo-6-ethynyl-2,4-difluoroaniline effectively suppressed GCN2 pathway activation in mammalian cells under amino acid starvation conditions. This was evidenced by decreased phosphorylation of eIF2α and reduced levels of the downstream effector ATF4 .

In vivo studies using xenograft models indicated that doses as low as 3 mg/kg could significantly inhibit GCN2 activity following asparaginase treatment, suggesting its potential as an anticancer therapeutic agent .

Study on GCN2 Inhibition

A pivotal study investigated the effects of 3-Bromo-6-ethynyl-2,4-difluoroaniline in a CCRF-CEM xenograft model. The compound was administered after pretreatment with asparaginase to assess its impact on GCN2 signaling pathways. Results indicated that treatment led to a significant reduction in GCN2 autophosphorylation and ATF4 levels, confirming its role as an effective inhibitor in vivo .

Comparative Analysis

To understand the uniqueness of 3-Bromo-6-ethynyl-2,4-difluoroaniline compared to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-6-ethynyl-2,4-difluoroaniline | Bromine, Ethynyl, Difluoro | GCN2 inhibition |

| 2-Bromo-4,6-difluoroaniline | Bromine, Difluoro | Limited data on biological activity |

| 4-Bromo-2,6-difluoroaniline | Bromine, Difluoro | Limited data on biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.